Cas no 400088-55-3 (2-cyano-N-(pyridin-4-yl)acetamide)

2-cyano-N-(pyridin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-cyano-N-pyridin-4-ylacetamide
- 2-cyano-N-(pyridin-4-yl)acetamide
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- インチ: 1S/C8H7N3O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1H2,(H,10,11,12)
- InChIKey: NXYFYWIFFJYFCE-UHFFFAOYSA-N
- SMILES: C(NC1C=CN=CC=1)(=O)CC#N
2-cyano-N-(pyridin-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122558-0.25g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 94% | 0.25g |
$183.0 | 2023-02-15 | |
Enamine | EN300-122558-1.0g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 94% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-122558-5.0g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 94% | 5.0g |
$1322.0 | 2023-02-15 | |
Enamine | EN300-122558-2.5g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 94% | 2.5g |
$894.0 | 2023-02-15 | |
Enamine | EN300-122558-10.0g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 94% | 10.0g |
$1962.0 | 2023-02-15 | |
Enamine | EN300-122558-100mg |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 94.0% | 100mg |
$129.0 | 2023-10-02 | |
Aaron | AR01A49G-2.5g |
2-Cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 95% | 2.5g |
$1255.00 | 2025-02-09 | |
1PlusChem | 1P01A414-1g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 95% | 1g |
$621.00 | 2025-03-04 | |
A2B Chem LLC | AV50600-10g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 94% | 10g |
$2101.00 | 2024-04-20 | |
1PlusChem | 1P01A414-5g |
2-cyano-N-(pyridin-4-yl)acetamide |
400088-55-3 | 95% | 5g |
$1696.00 | 2024-05-03 |
2-cyano-N-(pyridin-4-yl)acetamide 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-cyano-N-(pyridin-4-yl)acetamideに関する追加情報
Recent Advances in the Study of 2-cyano-N-(pyridin-4-yl)acetamide (CAS: 400088-55-3) in Chemical Biology and Pharmaceutical Research
The compound 2-cyano-N-(pyridin-4-yl)acetamide (CAS: 400088-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This small molecule, characterized by its cyano and pyridinyl functional groups, has been explored for its role in modulating various biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.
One of the key areas of investigation has been the compound's ability to act as a kinase inhibitor. Kinases play a critical role in signal transduction and are often implicated in diseases such as cancer and autoimmune disorders. Preliminary in vitro studies have demonstrated that 2-cyano-N-(pyridin-4-yl)acetamide exhibits selective inhibition against specific kinase targets, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.
In addition to its kinase inhibitory properties, recent research has highlighted the anti-inflammatory effects of 2-cyano-N-(pyridin-4-yl)acetamide. Studies using murine models of inflammation have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is believed to be mediated through the modulation of NF-κB signaling, a pathway central to inflammatory responses. These results position the compound as a promising candidate for further development in the treatment of inflammatory diseases.
The synthesis and structural optimization of 2-cyano-N-(pyridin-4-yl)acetamide have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, while structural analogs have been designed to enhance bioavailability and target specificity. Computational modeling and molecular docking studies have provided insights into the compound's binding interactions with its biological targets, facilitating the rational design of more potent derivatives.
Despite these promising findings, challenges remain in the development of 2-cyano-N-(pyridin-4-yl)acetamide as a therapeutic agent. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. However, the compound's unique chemical structure and biological activity make it a valuable tool for further exploration in chemical biology and drug discovery.
In conclusion, recent research on 2-cyano-N-(pyridin-4-yl)acetamide (CAS: 400088-55-3) has underscored its potential as a versatile scaffold for the development of kinase inhibitors and anti-inflammatory agents. Continued investigation into its mechanism of action, structural optimization, and preclinical evaluation will be essential to fully realize its therapeutic potential. This compound represents an exciting avenue for future research in the field of chemical biology and pharmaceutical sciences.
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